Ethyl 4-{[3-(methoxycarbonyl)phenyl]amino}quinoline-3-carboxylate
Description
Ethyl 4-{[3-(methoxycarbonyl)phenyl]amino}quinoline-3-carboxylate is a quinoline derivative featuring a 3-carboxylate ester and a 4-amino group substituted with a 3-methoxycarbonylphenyl moiety. The 3-methoxycarbonylphenyl substituent introduces steric bulk and electronic effects, which may influence binding affinity and metabolic stability.
Properties
IUPAC Name |
ethyl 4-(3-methoxycarbonylanilino)quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-3-26-20(24)16-12-21-17-10-5-4-9-15(17)18(16)22-14-8-6-7-13(11-14)19(23)25-2/h4-12H,3H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLRNQRUWOCBBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1)NC3=CC=CC(=C3)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[3-(methoxycarbonyl)phenyl]amino}quinoline-3-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow chemistry to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[3-(methoxycarbonyl)phenyl]amino}quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may yield more saturated compounds .
Scientific Research Applications
Ethyl 4-{[3-(methoxycarbonyl)phenyl]amino}quinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-{[3-(methoxycarbonyl)phenyl]amino}quinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 4-[(2-Hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate ()
- Key Differences : The 2-hydroxyphenyl group replaces the 3-methoxycarbonylphenyl substituent.
- The 7-trifluoromethyl group enhances lipophilicity and electron-withdrawing effects .
- Activity: Not explicitly reported, but trifluoromethyl groups are known to improve pharmacokinetic profiles in analogs .
Ethyl 4-[4-(N,N-Dibenzylsulfamoyl)phenyl]aminoquinoline-3-carboxylate ()
- Key Differences : A sulfamoylphenyl group replaces the methoxycarbonylphenyl substituent.
- However, the dibenzyl groups increase steric hindrance, which may reduce binding efficiency.
- Activity : Demonstrated PANX-1 channel blocking activity, with structural data (1H-NMR and elemental analysis) supporting its stability .
Ethyl 4-[(4-Chlorobenzyl)amino]-6-(trifluoromethyl)quinoline-3-carboxylate ()
- Key Differences: A 4-chlorobenzylamino group and 6-trifluoromethyl substituent are present.
- Activity : Molecular weight (408.8 g/mol) and lipophilicity (ClogP ~3.5 estimated) suggest favorable absorption properties .
Physical and Chemical Properties
Pharmacological Potential
- PANX-1 Channel Blockade: highlights quinolines with sulfamoyl groups as effective blockers, suggesting the target compound’s methoxycarbonyl group could modulate similar pathways .
- Antidiabetic Activity: Analogs in (non-quinoline) show IC₅₀ values <10 µM for α-glucosidase inhibition, implying quinolines with polar substituents may exhibit comparable effects .
- Antimicrobial Activity : Chloro and trifluoromethyl substituents () correlate with enhanced antibacterial activity, which the target compound may lack due to its ester group .
Biological Activity
Ethyl 4-{[3-(methoxycarbonyl)phenyl]amino}quinoline-3-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a quinoline core structure, which is known for its biological significance.
Research indicates that this compound exhibits several mechanisms of action:
- Anticancer Activity : The compound has shown potential in inhibiting various cancer cell lines. For instance, studies have reported significant cytotoxic effects against HeLa (cervical carcinoma) and U2OS (osteosarcoma) cells, with IC50 values in the low micromolar range, indicating potent activity against these tumor types .
- Antimicrobial Effects : this compound has demonstrated antimicrobial properties, particularly against Gram-positive bacteria. Its mechanism may involve the disruption of bacterial cell wall synthesis or interference with protein synthesis .
Biological Activity Data
The following table summarizes key biological activities and their respective effects observed in various studies:
Case Studies
- Cytotoxicity Against Cancer Cells : In a study examining the effects of this compound on cancer cells, researchers found that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .
- Antimicrobial Efficacy : A series of tests conducted on various bacterial strains revealed that this compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential use in developing new antibiotics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
